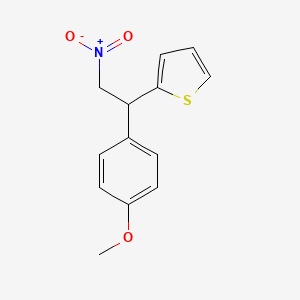
2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 1-(4-methoxyphenyl)-2-nitroethyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene typically involves the nitration of 1-(4-methoxyphenyl)ethanone followed by a condensation reaction with thiophene. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a condensation reaction with thiophene in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale nitration and condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Amines: Formed from the reduction of the nitro group.
Halogenated Thiophenes: Formed from halogenation reactions.
Applications De Recherche Scientifique
2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene is unique due to its combination of a nitro group and a methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C13H13NO3S |
|---|---|
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
2-[1-(4-methoxyphenyl)-2-nitroethyl]thiophene |
InChI |
InChI=1S/C13H13NO3S/c1-17-11-6-4-10(5-7-11)12(9-14(15)16)13-3-2-8-18-13/h2-8,12H,9H2,1H3 |
Clé InChI |
ASELFLQQGOBIJS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


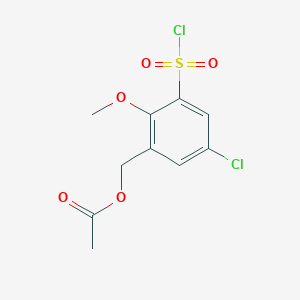

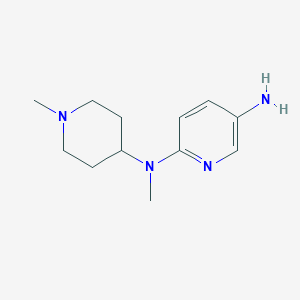
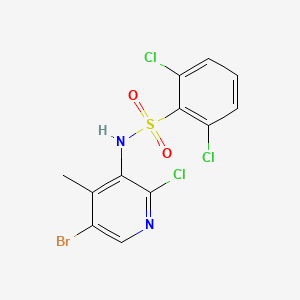
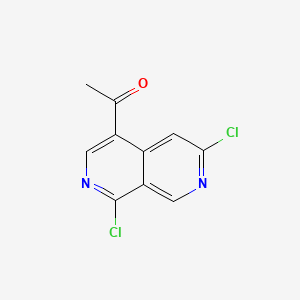
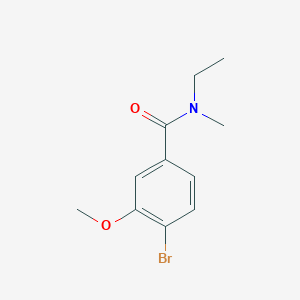
![1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole](/img/structure/B13924436.png)
![5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13924443.png)
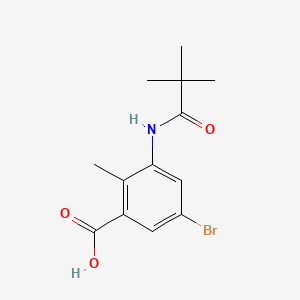

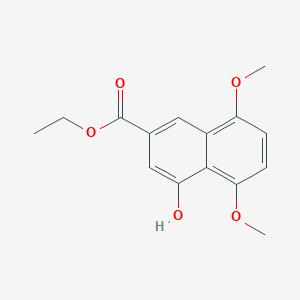

![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)
